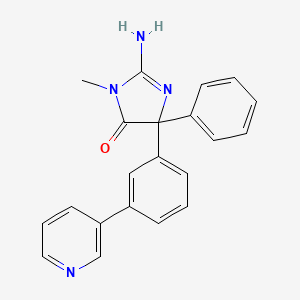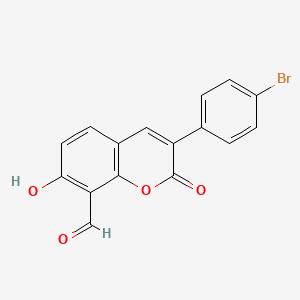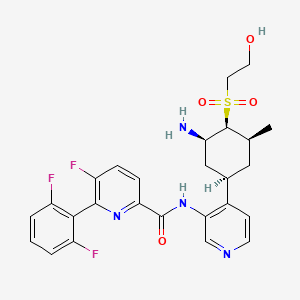![molecular formula C23H23F3N2O B10836933 5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)
5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “US9187437, 8” refers to a class of substituted oxadiazole compounds. These compounds are known for their potential therapeutic applications, particularly in the treatment of conditions related to the sphingosine-1-phosphate receptor .
Métodos De Preparación
The synthesis of substituted oxadiazole compounds involves several steps. One common synthetic route includes the reaction of ethyl phenylcyclohexyl oxadiazole with various alkyl and phenyl groups under controlled conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Substituted oxadiazole compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxadiazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxadiazole derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like sodium hydride or lithium diisopropylamide.
Aplicaciones Científicas De Investigación
Substituted oxadiazole compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Substituted oxadiazole compounds are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The primary mechanism of action of substituted oxadiazole compounds involves their interaction with the sphingosine-1-phosphate receptor. This receptor is a bioactive lysophospholipid that elicits diverse physiological effects on most types of cells and tissues. When these compounds bind to the receptor, they can mediate cell proliferation and suppress apoptosis, making them potential candidates for cancer therapy .
Comparación Con Compuestos Similares
Substituted oxadiazole compounds can be compared with other similar compounds, such as:
Thiadiazoles: These compounds have a similar structure but contain sulfur instead of oxygen in the ring.
Triazoles: These compounds have three nitrogen atoms in the ring and are known for their antifungal properties.
Tetrazoles: These compounds contain four nitrogen atoms in the ring and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of substituted oxadiazole compounds lies in their ability to interact with specific receptors and their potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H23F3N2O |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-[2-(1-phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H23F3N2O/c24-23(25,26)19-11-7-8-17(16-19)21-27-20(29-28-21)12-15-22(13-5-2-6-14-22)18-9-3-1-4-10-18/h1,3-4,7-11,16H,2,5-6,12-15H2 |
Clave InChI |
QEEBNTVAPQWKOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)phenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10836859.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)


![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)